Topic: Repaglinide Acyl-β-D-glucuronide: A Guide to Synthesis and Characterization
Topic: Repaglinide Acyl-β-D-glucuronide: A Guide to Synthesis and Characterization
An In-depth Technical Guide for Drug Development Professionals
Abstract
Repaglinide, an oral hypoglycemic agent of the meglitinide class, is primarily eliminated through hepatic metabolism. A key metabolic pathway is the direct conjugation of its carboxylic acid moiety with glucuronic acid, forming repaglinide acyl-β-D-glucuronide (M7).[1] Acyl glucuronides as a class are chemically reactive metabolites that can be implicated in idiosyncratic drug toxicities through covalent binding to proteins.[2][3] Therefore, the availability of a pure, well-characterized standard of repaglinide acyl-β-D-glucuronide is imperative for definitive metabolite identification, quantitative bioanalysis, and in-vitro toxicological assessment. This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of repaglinide acyl-β-D-glucuronide, offering field-proven insights and detailed protocols for researchers in drug metabolism and development.
Introduction: The Metabolic and Toxicological Significance of Repaglinide Glucuronidation
Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1] Its clearance is dominated by metabolism, involving both cytochrome P450 (CYP) mediated oxidation (by CYP2C8 and CYP3A4) and direct conjugation.[4][5][6] One of the principal metabolites is the acyl glucuronide (M7), formed by the action of UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 identified as a major contributor.[7][8]
While glucuronidation is typically a detoxification pathway, the ester linkage in acyl glucuronides confers chemical instability.[2][9] Under physiological conditions (pH 7.4, 37°C), these metabolites can undergo two primary non-enzymatic reactions:
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Hydrolysis: Cleavage of the ester bond to regenerate the parent drug (aglycone).
-
Acyl Migration: An intramolecular transesterification where the acyl group (repaglinide) migrates from the C-1 anomeric position of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups, forming various positional isomers.[2][10]
These isomeric forms are often more reactive and are hypothesized to be the primary species responsible for the covalent modification of proteins, which can potentially trigger immune-mediated adverse drug reactions.[3][11] Compared to highly reactive acyl glucuronides derived from drugs like zomepirac, repaglinide acyl-glucuronide is considered relatively stable, with a reported half-life of approximately 11.5 hours at pH 7.4.[9] Nevertheless, its synthesis and characterization are crucial for a complete understanding of repaglinide's disposition and safety profile.
Caption: Primary metabolic pathways of Repaglinide.
Chemical Synthesis of Repaglinide Acyl-β-D-glucuronide
The chemical synthesis of acyl glucuronides requires a strategy that forms the desired 1-β-O-ester linkage stereoselectively while minimizing side reactions and allowing for purification away from unstable intermediates. The general approach involves coupling repaglinide with a suitably protected glucuronic acid derivative, followed by deprotection under mild conditions to prevent hydrolysis or acyl migration.
Rationale for Synthetic Strategy
Direct esterification of repaglinide with glucuronic acid is impractical due to the multiple hydroxyl groups on the sugar. A more robust method, adapted from established procedures for other carboxylic acids, is the selective acylation of a protected glucuronate.[12][13][14] This involves:
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Protecting the Glucuronate: The hydroxyl groups (C2, C3, C4) and the C6-carboxyl group of glucuronic acid are protected to prevent side reactions. The anomeric C1-hydroxyl is left available for acylation.
-
Coupling Reaction: An activating agent is used to couple the carboxylic acid of repaglinide with the C1-hydroxyl of the protected glucuronate.
-
Deprotection: The protecting groups are removed under conditions mild enough to preserve the target ester linkage.
Caption: General workflow for the synthesis of Repaglinide Acyl-β-D-glucuronide.
Experimental Protocol: Synthesis
Materials: Repaglinide, (2,3,4-tri-O-acetyl)-α-D-glucopyranuronic acid methyl ester, Allyl alcohol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Morpholine, Anhydrous Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF), Methanol (MeOH).
Protocol:
-
Preparation of Allyl (2,3,4-tri-O-acetyl)-D-glucopyranuronate (Glycosyl Acceptor):
-
This intermediate is prepared from commercially available protected glucuronic acid derivatives. A key method involves the conversion of a glycosyl bromide (e.g., acetobromo-α-D-glucuronic acid methyl ester) to the corresponding allyl glucuronate. An alternative, efficient method is the direct selective 1β-acylation of allyl glucuronate.[12] For this protocol, we assume the protected allyl glucuronate is available.
-
-
Coupling of Repaglinide and Protected Glucuronate:
-
To a solution of Repaglinide (1.0 eq) in anhydrous DCM, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the protected allyl glucuronate (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected conjugate.
-
-
Deprotection to Yield Final Product:
-
Allyl Group Removal: Dissolve the crude protected conjugate in anhydrous DCM. Add morpholine (5.0 eq) followed by the catalyst Pd(PPh₃)₄ (0.1 eq). Stir under an inert atmosphere at room temperature for 2-4 hours. Monitor the removal of the allyl group by LC-MS.
-
Acetyl Group Removal: After complete removal of the allyl group, concentrate the reaction mixture. Dissolve the residue in anhydrous methanol. Cool to 0°C and add a freshly prepared solution of sodium methoxide in methanol (e.g., 0.5 M) dropwise until the pH reaches ~8.5-9.0.
-
Stir the reaction at 0°C for 2-3 hours. Monitor the deacetylation by LC-MS.
-
Quench the reaction by adding Amberlite IR120 H⁺ resin until the solution is neutral (pH ~7). Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Repaglinide Acyl-β-D-glucuronide.
-
Experimental Protocol: Purification
Rationale: Purification is critical to isolate the target 1-β anomer from unreacted starting materials, reagents, and any isomers formed via acyl migration during workup. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Protocol:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient, for example, 30% to 70% B over 30 minutes.
-
Flow Rate: ~15-20 mL/min.
-
Detection: UV at 245 nm.
-
Procedure: Dissolve the crude product in a minimal amount of DMSO or mobile phase A/B (50:50). Inject onto the column and collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product as a white, fluffy solid. Store at -20°C or lower under anhydrous conditions.
Characterization and Analytical Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized metabolite. A combination of mass spectrometry, NMR spectroscopy, and chromatography is employed.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides confirmation of the elemental composition, while tandem MS (MS/MS) confirms the structure through fragmentation analysis.
| Parameter | Expected Value |
| Molecular Formula | C₃₃H₄₄N₂O₁₀ |
| Monoisotopic Mass | 628.2945 Da |
| [M+H]⁺ Ion (HRMS) | m/z 629.2023 |
| [M+Na]⁺ Ion (HRMS) | m/z 651.2843 |
| Key MS/MS Fragment | m/z 453.27 (Repaglinide aglycone, [M+H-176]⁺) |
| Technique | ESI-TOF or Esi-Orbitrap |
The characteristic neutral loss of 176.0321 Da (glucuronic acid) from the parent ion is a hallmark of a glucuronide conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for confirming the precise structure, including the site of conjugation and the stereochemistry of the glycosidic bond.[11][15][16]
| Nucleus | Key Diagnostic Signals (in D₂O or DMSO-d₆) | Rationale |
| ¹H NMR | Anomeric Proton (H-1'): Doublet at ~5.8 ppm with a coupling constant (³JH1',H2') of ~7.8 Hz. | The chemical shift and large coupling constant are characteristic of a β-anomeric configuration in a pyranose ring. |
| Repaglinide Protons: Aromatic signals (7.0-7.5 ppm), ethoxy group (~4.1 ppm quartet, ~1.4 ppm triplet), and aliphatic protons should be consistent with the parent drug structure, with minor shifts due to conjugation. | Confirms the integrity of the aglycone structure. | |
| ¹³C NMR | Anomeric Carbon (C-1'): Resonance at ~93-95 ppm. | Confirms the β-configuration. |
| Ester Carbonyl (C=O): Resonance at ~170-172 ppm. | Confirms the formation of the acyl (ester) linkage. | |
| Glucuronide Carboxyl (C-6'): Resonance at ~174-176 ppm. | Confirms the presence of the free carboxylic acid on the glucuronic acid moiety. |
Stability and Purity Assessment
The purity of the final lyophilized product should be assessed by analytical RP-HPLC with UV and MS detection. A purity of >95% is typically required for use as an analytical standard. The stability of the acyl glucuronide should also be characterized.
Caption: Potential degradation pathways for Repaglinide Acyl Glucuronide.
Stability Test Protocol:
-
Prepare a stock solution of the purified metabolite in a suitable solvent (e.g., DMSO).
-
Dilute the stock into a phosphate buffer (100 mM, pH 7.4) to a final concentration of ~10 µM.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to measure the disappearance of the parent 1-β-O-acyl glucuronide peak.
-
Calculate the half-life (t₁/₂) by plotting the natural logarithm of the peak area versus time.
Conclusion
The synthesis and characterization of repaglinide acyl-β-D-glucuronide are essential activities in the preclinical and clinical development of repaglinide. The protocols and analytical data presented in this guide provide a robust framework for obtaining and validating this critical metabolite. A thorough understanding of its formation, chemical properties, and analytical signatures enables drug development professionals to accurately quantify its presence in biological matrices, assess its potential for bioactivation, and build a comprehensive safety profile for the parent drug.
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